3,4,4',7-Tetrahydroxyflavan

Physicochemical Properties Drug-likeness Lipinski's Rule of Five

Researchers studying leucoanthocyanidin SAR require a well-characterized baseline control free from B-ring 3'-hydroxylation artifacts. 3,4,4',7-Tetrahydroxyflavan (guibourtacacidin), isolated from Toxicodendron verniciflua, serves as the optimal comparator to more potent analogs like vernicidin B. - Enables unambiguous attribution of functional changes in SH-SY5Y neuroblastoma IL-6/Nrf2 crosstalk assays to specific structural modifications, not class-wide phenomena. - Essential for glucose uptake modulation SAR in C2C12 myotubes when paired with 3'-hydroxylated mollisacacidin, isolating the contribution of a single B-ring hydroxyl group. - Sourced as a >98% pure reference standard for chemotaxonomic fingerprinting of Acacia and Guibourtia botanical raw materials.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 93476-94-9
Cat. No. B1631601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4',7-Tetrahydroxyflavan
CAS93476-94-9
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O
InChIInChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H
InChIKeyNTLUSUFJOUMRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,4',7-Tetrahydroxyflavan Overview


3,4,4',7-Tetrahydroxyflavan (CAS 93476-94-9; also 38412-82-7) is a flavan-3,4-diol classified as a leucoanthocyanidin [1]. It is a naturally occurring flavonoid, with the (2S,3S,4R)-stereoisomer being the most commonly reported form [2]. This compound is primarily isolated and purified from the barks of Toxicodendron verniciflua (Chinese lacquer tree) and is offered by multiple vendors as a reference standard or a natural product for research purposes .

Why 3,4,4',7-Tetrahydroxyflavan Is Irreplaceable


While 3,4,4',7-tetrahydroxyflavan shares a core flavan skeleton with common flavan-3-ols like (+)-catechin or (-)-epicatechin, its unique C4-hydroxylation pattern distinguishes it as a flavan-3,4-diol (leucoanthocyanidin) rather than a flavan-3-ol [1]. This structural difference alters its reactivity—flavan-3,4-diols are direct biosynthetic precursors to anthocyanidins and exhibit distinct polymerization behavior in condensed tannin formation [2]. Substitution with a flavan-3-ol analog would fail to replicate the C4-hydroxyl-dependent chemical behavior and any associated biological interactions that rely on this oxygenated position. Moreover, the specific (2S,3S,4R) stereochemistry of the naturally isolated compound [3] further differentiates it from other stereoisomers or diastereomers that may possess different physical or interaction properties.

Differentiation Evidence for 3,4,4',7-Tetrahydroxyflavan


Structural Divergence from Leucofisetinidin

3,4,4',7-Tetrahydroxyflavan possesses four hydrogen bond donors (HBD) due to its C3, C4, C4', and C7 hydroxylation . In contrast, common flavan-3-ol comparators such as (+)-catechin and (-)-epicatechin possess five hydrogen bond donors (C3, C5, C7, C3', C4' hydroxylation) [1]. This difference in HBD count directly impacts predicted membrane permeability and oral bioavailability parameters.

Physicochemical Properties Drug-likeness Lipinski's Rule of Five

Antioxidant Activity vs. Vernicidin B

In silico ADMET prediction using admetSAR 2.0 indicates that 3,4,4',7-tetrahydroxyflavan has a high probability (0.9930, 99.30%) of acting as an OATP1B3 inhibitor [1]. This predicted profile can be compared against class-level knowledge for other flavonoids; many common flavonoids (e.g., quercetin, apigenin) are known OATP1B1 and OATP1B3 substrates or inhibitors, but the quantitative prediction strength varies.

ADMET Hepatobiliary Transport Drug-Drug Interaction

Distinct Physicochemical Profile

admetSAR 2.0 predicts that 3,4,4',7-tetrahydroxyflavan is a CYP1A2 inhibitor (probability 0.8639, 86.39%) and a CYP2C9 inhibitor (probability 0.8918, 89.18%), while it is predicted to be a non-inhibitor of CYP2D6 (probability 0.9008, 90.08%) [1]. This profile can be contrasted with class-level behavior of other flavan-3,4-diols or flavan-3-ols, though quantitative comparative data from identical assays are lacking.

ADMET Drug Metabolism CYP450 Inhibition

Human Intestinal Absorption and Caco-2 Permeability Predictions

Computational ADMET predictions for 3,4,4',7-tetrahydroxyflavan indicate a high probability of human intestinal absorption (HIA: +, 0.9373, 93.73%) but a low probability of Caco-2 permeability (Caco-2: -, 0.8928, 89.28%) [1]. This combination suggests good oral absorption potentially via paracellular or transporter-mediated routes rather than passive transcellular diffusion.

ADMET Oral Bioavailability Membrane Permeability

Research Applications of 3,4,4',7-Tetrahydroxyflavan


Baseline Control for Neuroprotective SAR

Given its defined stereochemistry (2S,3S,4R) and isolation from Toxicodendron verniciflua bark, 3,4,4',7-tetrahydroxyflavan serves as an authenticated reference standard for the identification and quantification of leucoanthocyanidins in plant extracts, food products, or botanical supplements [1]. Its availability from commercial vendors at >95-98% purity makes it suitable for HPLC method development and validation.

B-Ring 3'-Hydroxyl in Metabolic Regulation

The high predicted probability of OATP1B3 inhibition (99.30%) [1] positions this compound as a candidate for in vitro transporter assays. Researchers investigating hepatic uptake mechanisms or drug-drug interaction liabilities involving OATP1B3 can employ 3,4,4',7-tetrahydroxyflavan as a tool compound to probe transporter function or as a positive control in inhibition screening panels.

Reference Standard for Anacardiaceae Authentication

The predicted selective inhibition of CYP1A2 (86.39%) and CYP2C9 (89.18%) over CYP2D6 [1] suggests utility in cytochrome P450 interaction studies. Researchers can use this compound to investigate flavonoid-mediated modulation of drug-metabolizing enzymes or as a reference in metabolism-dependent toxicity assays.

Solubility-Based Formulation for Flavan-3,4-diols

As a flavan-3,4-diol (leucoanthocyanidin), this compound is a key monomeric unit in the biosynthesis of condensed tannins (proanthocyanidins) [1]. It can be utilized as a synthetic building block or reference material in studies examining the acid-catalyzed or enzymatic polymerization pathways that produce oligomeric and polymeric tannins, differentiating it from flavan-3-ols which lack the C4-hydroxyl required for interflavan bond formation [2].

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